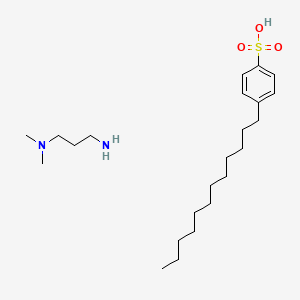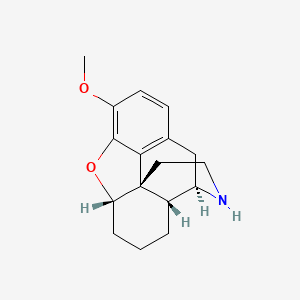
5-Fluoro-2,6-dioxohexahydropyrimidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetoxy-5-fluoro-5,6-dihydrouracil is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds that are essential components of nucleic acids, such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetoxy-5-fluoro-5,6-dihydrouracil typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with acetylhypofluorite and fluorine in acetic acid. This reaction yields two stereoisomers, cis and trans, of 6-acetoxy-5-fluoro-5,6-dihydrouracil . The reaction conditions, such as the presence of acetate ions, influence the stereochemistry of the products.
Industrial Production Methods: Industrial production of 6-acetoxy-5-fluoro-5,6-dihydrouracil may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) with diode array detection is often employed for the analysis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Acetoxy-5-fluoro-5,6-dihydrouracil undergoes various chemical reactions, including substitution and elimination reactions. The compound reacts with alcohols (ROH) under acidic conditions, leading to the replacement of the acetoxy group with different alkoxy groups .
Common Reagents and Conditions: Common reagents used in these reactions include alcohols such as methanol, ethanol, and butanol. The reactions are typically carried out under acidic conditions, and the stereochemistry of the products can vary depending on the reaction conditions .
Major Products: The major products formed from these reactions are the corresponding alkoxy derivatives of 5-fluoro-5,6-dihydrouracil. The cis and trans isomers of these derivatives exhibit different stabilities and reactivities .
Scientific Research Applications
6-Acetoxy-5-fluoro-5,6-dihydrouracil has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, fluorinated pyrimidines are studied for their potential as anticancer agents. The compound’s ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, makes it a valuable candidate for cancer treatment .
In addition to its use in cancer research, 6-acetoxy-5-fluoro-5,6-dihydrouracil is also used in studies related to nucleic acid metabolism and the development of antiviral drugs .
Mechanism of Action
The primary mechanism of action of 6-acetoxy-5-fluoro-5,6-dihydrouracil involves the inhibition of thymidylate synthase. By blocking this enzyme, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication . This inhibition leads to the depletion of dTMP and ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-acetoxy-5-fluoro-5,6-dihydrouracil include other fluorinated pyrimidines such as 5-fluorouracil (5-FU) and its derivatives . These compounds share similar mechanisms of action and are used in cancer treatment.
Uniqueness: What sets 6-acetoxy-5-fluoro-5,6-dihydrouracil apart from other fluorinated pyrimidines is its specific stereochemistry and the presence of the acetoxy group. These structural features influence its reactivity and biological activity, making it a unique compound for research and potential therapeutic applications .
Properties
CAS No. |
56311-36-5 |
|---|---|
Molecular Formula |
C6H7FN2O4 |
Molecular Weight |
190.13 g/mol |
IUPAC Name |
(5-fluoro-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C6H7FN2O4/c1-2(10)13-5-3(7)4(11)8-6(12)9-5/h3,5H,1H3,(H2,8,9,11,12) |
InChI Key |
DHCMCKURNMYGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(=O)NC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


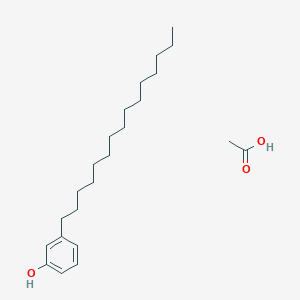
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
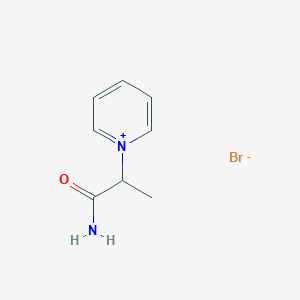
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
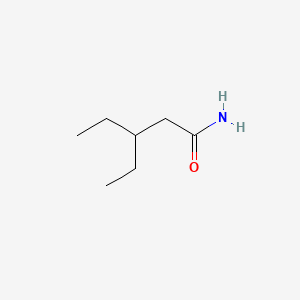
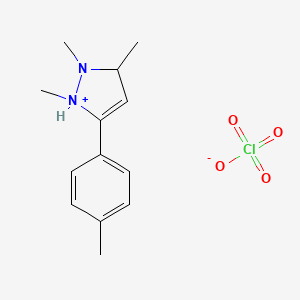
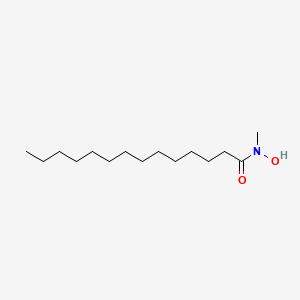
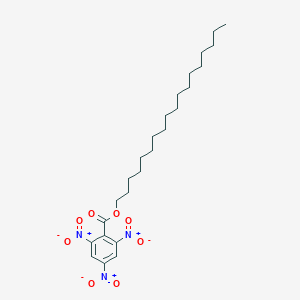
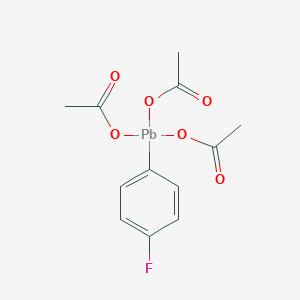
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
